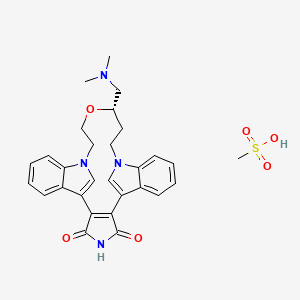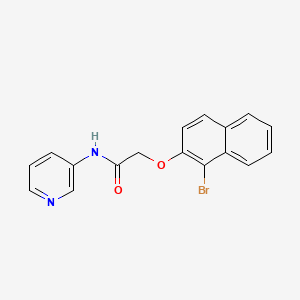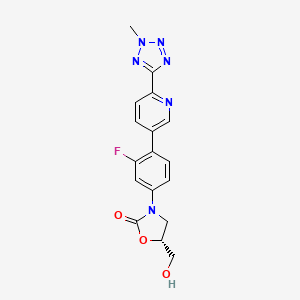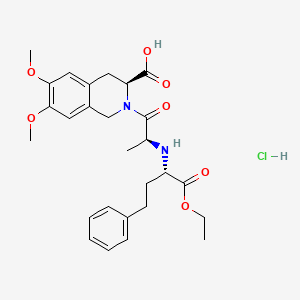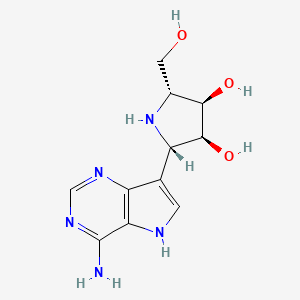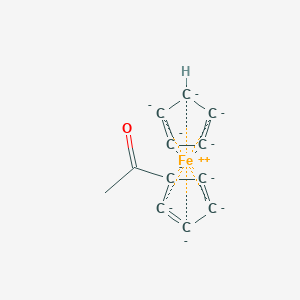
乙酰基二茂铁
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetylferrocene is an organoiron compound with the formula (C₅H₅)Fe(C₅H₄COCH₃). It consists of ferrocene substituted by an acetyl group on one of the cyclopentadienyl rings. This compound is an orange, air-stable solid that is soluble in organic solvents . Acetylferrocene is widely used in various fields due to its unique chemical properties and stability.
科学研究应用
Acetylferrocene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various ferrocene derivatives and as a reagent in redox reactions.
Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the development of electrocatalysts and as a standard in electrochemical studies.
作用机制
Target of Action
Acetylferrocene primarily interacts with aromatic systems . Its main target is the π-electron-rich aromatic ring . Specifically, it forms bonds with the cyclopentadienyl (C5H5-) ligands attached to the central iron (Fe2+) ion .
Mode of Action
The mechanism involves Friedel-Crafts acetylation, a classic organic reaction. Here’s how it unfolds:
准备方法
Synthetic Routes and Reaction Conditions
Acetylferrocene is typically prepared by the Friedel-Crafts acylation of ferrocene. The reaction involves ferrocene and acetic anhydride in the presence of a catalyst, usually phosphoric acid . The general procedure is as follows:
- Combine ferrocene (1g) and acetic anhydride (3.3mL) in a round-bottom flask.
- Add phosphoric acid (0.7mL, 85%) and heat the reaction mixture on a hot water bath for 20 minutes with stirring.
- Pour the hot mixture onto crushed ice (27g) to precipitate the product .
Industrial Production Methods
While specific industrial production methods for acetylferrocene are not extensively documented, the laboratory-scale synthesis methods can be scaled up for industrial purposes. The key is to maintain the reaction conditions and ensure efficient separation and purification processes.
化学反应分析
Types of Reactions
Acetylferrocene undergoes various chemical reactions, including:
Reduction: It can be reduced to form chiral alcohol derivatives, such as (C₅H₅)Fe(C₅H₄CH(OH)Me).
Substitution: Electrophilic aromatic substitution reactions, such as further acylation, can occur under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl₃) and other transition metal oxidants.
Reduction: Sodium borohydride (NaBH₄) is often used for the reduction of acetylferrocene to its alcohol derivative.
Substitution: Acetic anhydride and phosphoric acid are used for acylation reactions.
Major Products
Oxidation: Acetyl ferrocenium.
Reduction: Chiral alcohol derivatives.
Substitution: Diacetylferrocene as a minor product in some cases.
相似化合物的比较
Similar Compounds
Ferrocene: The parent compound of acetylferrocene, consisting of iron sandwiched between two cyclopentadienyl rings.
Vinylferrocene: A derivative where a vinyl group replaces one hydrogen atom on the cyclopentadienyl ring.
Diacetylferrocene: A compound with two acetyl groups attached to the cyclopentadienyl rings.
Uniqueness
Acetylferrocene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability. Its ability to undergo various redox reactions and form stable derivatives makes it valuable in both research and industrial applications .
属性
CAS 编号 |
1271-55-2 |
|---|---|
分子式 |
C12H22FeO |
分子量 |
238.15 g/mol |
IUPAC 名称 |
cyclopentane;1-cyclopentylethanone;iron |
InChI |
InChI=1S/C7H12O.C5H10.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h7H,2-5H2,1H3;1-5H2; |
InChI 键 |
CZHZORXSNFKIRJ-UHFFFAOYSA-N |
SMILES |
CC(=O)[C-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Fe+2] |
手性 SMILES |
CC(=O)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2] |
规范 SMILES |
CC(=O)C1CCCC1.C1CCCC1.[Fe] |
外观 |
Solid powder |
Key on ui other cas no. |
1271-55-2 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
1-Acetylferrocene; 1 Acetylferrocene; 1Acetylferrocene; Acetoferrocene; Acetylferrocene; |
产品来源 |
United States |
Q1: What is the molecular formula and weight of acetylferrocene?
A1: The molecular formula of acetylferrocene is C12H12FeO, and its molecular weight is 228.08 g/mol.
Q2: What spectroscopic data is available for characterizing acetylferrocene?
A2: Acetylferrocene can be characterized using various spectroscopic techniques, including Infrared spectroscopy (IR) [, , , , , , , , ], Nuclear Magnetic Resonance spectroscopy (NMR) (both 1H and 13C) [, , , , , , , ], Mass Spectrometry (MS) [, , , , ], and Ultraviolet-Visible Spectroscopy (UV-Vis) [, , ].
Q3: What insights can be gained from the spectroscopic data of acetylferrocene?
A3: IR spectroscopy helps identify functional groups such as carbonyl (C=O) and cyclopentadienyl rings present in acetylferrocene [, ]. NMR spectroscopy provides information about the compound's structure and environment, particularly regarding hydrogen and carbon atoms [, , ]. MS helps determine the molecular weight and fragmentation pattern []. UV-Vis spectroscopy reveals electronic transitions within the molecule and can be used to study its interactions with other molecules [].
Q4: How is acetylferrocene typically synthesized?
A4: Acetylferrocene is commonly synthesized through the Friedel-Crafts acylation reaction. This involves reacting ferrocene with acetic anhydride or acetyl chloride in the presence of a catalyst such as phosphoric acid or zinc oxide [, , , , ].
Q5: What is the Mannich reaction, and how is it relevant to acetylferrocene?
A5: The Mannich reaction is a three-component condensation reaction involving an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound. Acetylferrocene, with its active α-hydrogen atom adjacent to the carbonyl group, can participate in the Mannich reaction, leading to the formation of β-amino ketones [, , ].
Q6: Can acetylferrocene participate in other types of reactions?
A6: Yes, acetylferrocene can undergo various other reactions, including oximation [], condensation reactions with hydrazides to form Schiff bases [, , , , ], and the Willgerodt-Kinder reaction to produce thioamides [].
Q7: How does the introduction of the acetyl group influence the properties of ferrocene?
A7: The acetyl group in acetylferrocene introduces a polar carbonyl group, influencing its solubility, reactivity, and electrochemical properties compared to unsubstituted ferrocene [, , , , ].
Q8: Has acetylferrocene been explored in the development of micro- and nanomaterials?
A8: Yes, researchers have successfully prepared acetylferrocene micro- and nanostructures using both top-down and bottom-up approaches []. These materials have shown potential in areas like sensing and catalysis.
Q9: Can acetylferrocene or its derivatives act as catalysts?
A9: Yes, acetylferrocene derivatives can act as catalysts. For instance, magnetic NiFe2O4 nanoparticles have been used as catalysts in the Claisen-Schmidt condensation reaction between acetylferrocene and aldehydes to produce ferrocenyl chalcones [].
Q10: Are there any biological applications for acetylferrocene and its derivatives?
A10: Yes, research suggests potential biological activities for acetylferrocene derivatives. Some studies have investigated their anti-tumor activity against human cancer cell lines [] and their antimicrobial activity against fungal and bacterial strains []. Additionally, researchers are exploring the incorporation of ferrocene into bioactive triazole compounds to potentially enhance their biological activities [].
Q11: Are there any known environmental concerns related to acetylferrocene?
A11: While the provided research doesn't extensively cover the environmental impact of acetylferrocene, responsible practices for its use, recycling, and waste management are crucial to minimize potential negative effects on the environment [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


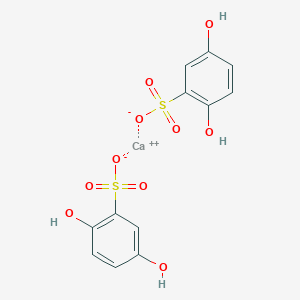

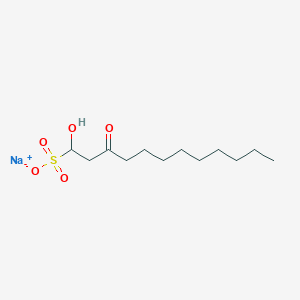
![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1663876.png)

